molecular formula C11H20O4 B2420140 Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate CAS No. 2044796-94-1

Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate

Cat. No.: B2420140
CAS No.: 2044796-94-1
M. Wt: 216.277
InChI Key: XKSHQNCLBIGSME-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is characterized by its oxane ring structure, which is substituted with a tert-butyl group and a hydroxymethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate typically involves the reaction of oxane derivatives with tert-butyl chloroformate and formaldehyde under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

  • Tert-butyl oxane-4-carboxylate
  • Tert-butyl 4-hydroxyoxane-4-carboxylate
  • Tert-butyl 4-(methoxymethyl)oxane-4-carboxylate

Comparison: Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which provide distinct reactivity and steric properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSHQNCLBIGSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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